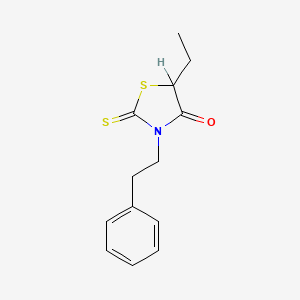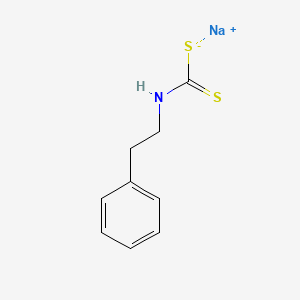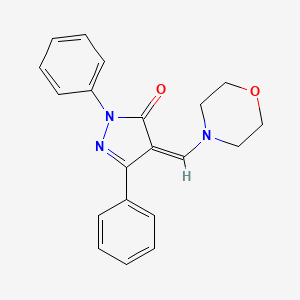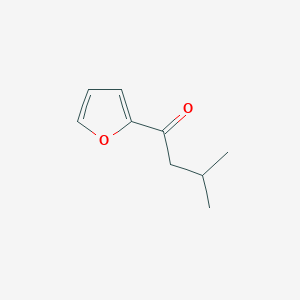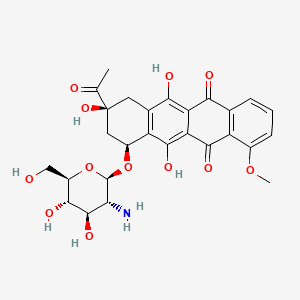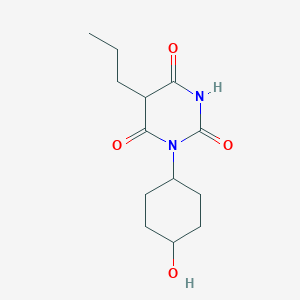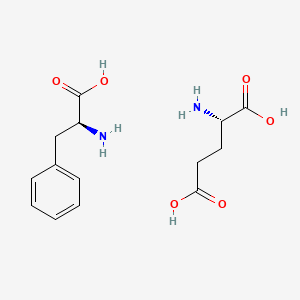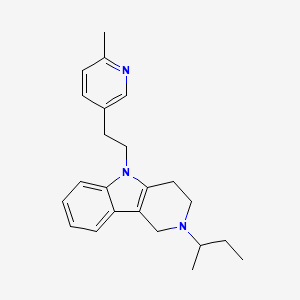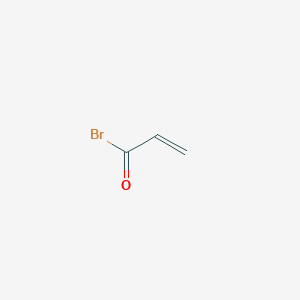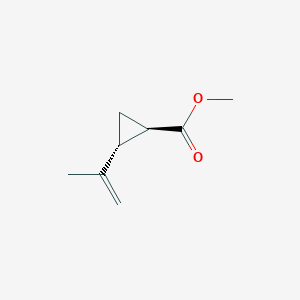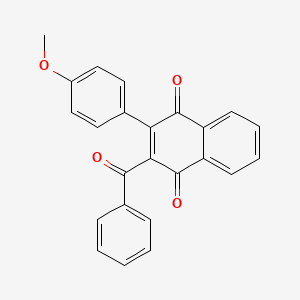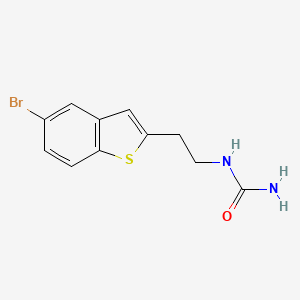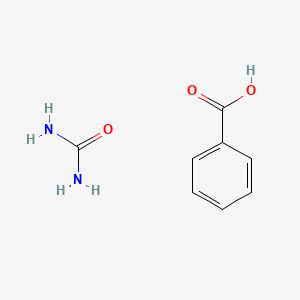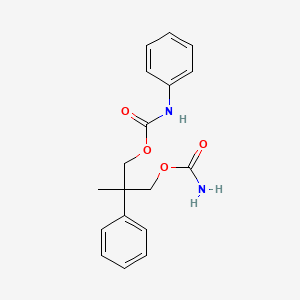
2-Methyl-2-phenyl-1,3-propanediol carbamate phenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-phenyl-1,3-propanediol carbamate phenylcarbamate is a chemical compound with a complex structure that includes both carbamate and phenylcarbamate functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-phenyl-1,3-propanediol carbamate phenylcarbamate typically involves the reaction of 2-Methyl-2-phenyl-1,3-propanediol with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and may require a catalyst to proceed efficiently. The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of advanced purification techniques such as recrystallization or chromatography is essential to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2-phenyl-1,3-propanediol carbamate phenylcarbamate can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates or phenylcarbamates.
Applications De Recherche Scientifique
2-Methyl-2-phenyl-1,3-propanediol carbamate phenylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of polymers and coatings due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-Methyl-2-phenyl-1,3-propanediol carbamate phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-1,3-propanediol
- 2-Phenyl-1,3-propanediol
- 2-Methyl-2-propyl-1,3-propanediol carbamate cyclopropylcarbamate
Uniqueness
2-Methyl-2-phenyl-1,3-propanediol carbamate phenylcarbamate is unique due to the presence of both carbamate and phenylcarbamate groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality sets it apart from similar compounds that may only contain one type of functional group.
Propriétés
Numéro CAS |
25451-76-7 |
|---|---|
Formule moléculaire |
C18H20N2O4 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
(3-carbamoyloxy-2-methyl-2-phenylpropyl) N-phenylcarbamate |
InChI |
InChI=1S/C18H20N2O4/c1-18(12-23-16(19)21,14-8-4-2-5-9-14)13-24-17(22)20-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3,(H2,19,21)(H,20,22) |
Clé InChI |
KHYQRBMKDBGYKN-UHFFFAOYSA-N |
SMILES canonique |
CC(COC(=O)N)(COC(=O)NC1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


